ethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a 1,2,4-triazolo[4,3-a]quinoline moiety via a thioether-acetamido linker. This compound is synthesized through multistep reactions, including cyclocondensation (e.g., cyclopentanone with ethyl cyanoacetate ) and subsequent functionalization with sulfur-containing reagents . Its molecular complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors involving hydrophobic and π-π interactions.
Properties
IUPAC Name |
ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c1-3-30-22(29)20-15-8-6-10-17(15)32-21(20)24-19(28)12-31-23-26-25-18-11-13(2)14-7-4-5-9-16(14)27(18)23/h4-5,7,9,11H,3,6,8,10,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCKJEGIQWBWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents.
Mode of Action
It’s worth noting that compounds with similar structures have shown promising antiviral activity. They were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol.
Biological Activity
Ethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS No. 315708-08-8) is a complex organic compound known for its potential biological activities. Its structure incorporates elements from triazole and quinoline derivatives, which are recognized for various pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 494.63 g/mol. The structural complexity suggests potential interactions with biological targets, making it a candidate for further pharmacological exploration .
Anticancer Properties
Research indicates that compounds with triazole and quinoline moieties exhibit significant anticancer activities. For instance, derivatives of 1,2,4-triazoles have been shown to possess cytotoxic effects against various cancer cell lines, including colon cancer (HCT 116) cells. One study reported that certain triazole derivatives demonstrated IC50 values as low as 4.363 µM compared to doxorubicin, a standard chemotherapeutic agent .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Doxorubicin | 0.5 | HCT 116 |
| Triazole Derivative A | 4.363 | HCT 116 |
| Triazole Derivative B | 18.76 | HCT 116 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by findings that triazole derivatives can inhibit bacterial and fungal growth effectively. A study highlighted that synthesized triazole compounds exhibited comparable bactericidal activity to streptomycin and antifungal activity superior to bifonazole .
Enzyme Inhibition
Enzyme inhibition studies have shown that similar compounds can act as inhibitors for several enzymes, including acetylcholinesterase (AChE), which is crucial in the treatment of neurological disorders such as Alzheimer's disease. The inhibition of AChE suggests that this compound may also be explored for therapeutic applications in neurodegenerative diseases .
Study on Structure-Activity Relationship (SAR)
A detailed investigation into the structure–activity relationship of various triazole derivatives revealed that specific substitutions on the triazole ring significantly influenced their biological activity. For example:
- Hydroxyl Group at Position 4 : Enhanced anticancer activity.
- Methyl Group at Position 6 : Reduced activity compared to other substitutions.
This emphasizes the importance of molecular modifications in enhancing the efficacy of these compounds against cancer cells .
Cytotoxicity and Antiviral Activity
In another study focusing on antiviral properties against influenza virus strains, certain triazole-containing compounds displayed low toxicity levels while exhibiting moderate antiviral activity. Molecular docking studies identified specific viral proteins as potential targets for these compounds, suggesting a pathway for developing antiviral agents based on this scaffold .
Comparison with Similar Compounds
Ethyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (Intermediate)
- Core Structure: Cyclopenta[b]thiophene with an ethyl carboxylate and amino group.
- Synthesis: Prepared via cyclocondensation of cyclopentanone, ethyl cyanoacetate, and sulfur in ethanol under reflux (87% yield) .
- Role: Serves as a precursor for the target compound, enabling further derivatization at the amino position.
Methyl 2-(2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Functional Groups : 4-Hydroxyphenyl and ethoxy substituents.
- Synthesis : Petasis reaction with 4-hydroxybenzeneboronic acid (22% yield) .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Antimicrobial and Anti-Inflammatory Potential
- Triazoloquinoline Derivatives: Compounds with triazole-thio linkages, such as those in , exhibit antioxidant and anti-inflammatory activities (e.g., IC₅₀ values < 50 μM in DPPH assays).
- Thiophene Carboxylates: Ethyl 2-amino derivatives show moderate antimicrobial activity against S. aureus (MIC ~25 μg/mL) . The target compound’s triazoloquinoline group may enhance binding to bacterial enzymes via hydrophobic interactions.
Kinase Inhibition Prospects
- The triazolo[4,3-a]quinoline scaffold is structurally analogous to kinase inhibitors targeting ATP-binding pockets. The methyl group at position 5 could modulate steric hindrance, improving selectivity .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step pathways, such as:
- Condensation reactions : For example, coupling 5-methyl[1,2,4]triazolo[4,3-a]quinoline derivatives with thioacetyl intermediates under mild conditions (e.g., room temperature, 1,4-dioxane solvent) .
- Cyclization steps : Intramolecular cyclization using catalysts or thermal activation to form the fused triazolo-quinoline and cyclopenta[b]thiophene moieties .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to achieve ≥95% purity . Optimization strategies include adjusting stoichiometry, solvent polarity, and reaction time. For instance, microwave-assisted synthesis may reduce reaction times for cyclization steps .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : and NMR to confirm regiochemistry and substituent positions, particularly for distinguishing between triazole and thiophene protons .
- LC-MS : To verify molecular weight and detect impurities (e.g., using electrospray ionization) .
- X-ray crystallography : For resolving crystal packing and stereochemical ambiguities, as demonstrated in analogous triazolopyrimidine carboxylates .
- Elemental analysis : To validate carbon, hydrogen, and nitrogen content (±0.3% tolerance) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
Discrepancies in splitting patterns often arise from dynamic effects (e.g., rotational isomerism) or solvent-dependent conformational changes. To address this:
- Perform variable-temperature NMR to identify slow-exchange protons .
- Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals, particularly in the cyclopenta[b]thiophene region .
- Compare experimental data with computational models (DFT-based chemical shift predictions) .
Q. What strategies are effective in improving low reaction yields during the synthesis of the triazolo-quinoline core?
Low yields (e.g., <40%) in triazolo-quinoline formation may stem from:
- Competitive side reactions : Mitigate by using anhydrous conditions and inert atmospheres to prevent hydrolysis .
- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl) can enhance cyclization efficiency .
- Stepwise isolation : Intermediate purification (e.g., isolating the thioacetyl precursor) before cyclization improves overall yield .
Q. How can computational methods aid in predicting the compound’s physicochemical properties?
- Solubility/logP : Use software like ACD/Labs or Schrödinger’s QikProp to estimate partition coefficients and solubility in DMSO/water mixtures .
- Tautomerism analysis : DFT calculations (e.g., Gaussian) to predict dominant tautomeric forms of the triazole ring under physiological conditions .
- Reactivity mapping : Molecular docking or MD simulations to study interactions with biological targets (if applicable) .
Methodological Considerations
Q. What are the best practices for resolving crystallographic disorder in the cyclopenta[b]thiophene moiety?
- Data collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, 100 K) to minimize thermal motion artifacts .
- Refinement constraints : Apply restraints to bond lengths/angles in disordered regions using software like SHELXL .
- Twinned crystals : Test for twinning with PLATON and apply twin-law corrections if necessary .
Q. How should researchers address discrepancies between calculated and observed elemental analysis data?
- Sample purity : Re-purify the compound via recrystallization or preparative HPLC .
- Hydration/solvation : Perform TGA or Karl Fischer titration to detect residual solvent or water .
- Alternative techniques : Cross-validate with high-resolution mass spectrometry (HR-MS) for accurate molecular weight confirmation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
